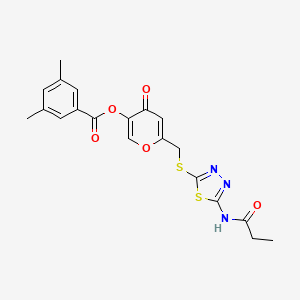

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-4-17(25)21-19-22-23-20(30-19)29-10-14-8-15(24)16(9-27-14)28-18(26)13-6-11(2)5-12(3)7-13/h5-9H,4,10H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVBIORJOOVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex organic molecule that integrates a pyran ring with a thiadiazole moiety and various functional groups. This structural uniqueness suggests significant potential for diverse biological activities, making it an important subject in medicinal chemistry and pharmacology.

Molecular Characteristics

- Molecular Formula : C₁₈H₁₃N₃O₅S

- Molecular Weight : Approximately 423.5 g/mol

- Key Functional Groups : Pyran ring, thiadiazole, benzoate ester

Structural Features

The compound's structure allows for interactions with various biological targets, including enzymes and receptors. The presence of the thiadiazole ring is particularly noteworthy as it is often associated with antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. The specific biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate has been evaluated in several contexts:

- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound's structure indicates potential antifungal properties, which are common among pyran-based compounds.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. Thiadiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Interactions with specific cellular pathways involved in cell proliferation and apoptosis.

Table of Related Compounds and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |

| Benzoate derivatives | Ester functionality | Diverse biological effects |

Case Studies

- Synthesis and Characterization : A study focused on synthesizing novel derivatives based on the thiadiazole-pyran framework demonstrated promising results in terms of biological activity. The synthesized compounds were characterized using IR spectroscopy and NMR techniques, confirming their structural integrity.

- Biological Evaluation : In vitro assays revealed that certain derivatives exhibited significant antimicrobial and anticancer activities, supporting the hypothesis that modifications to the thiadiazole or pyran rings can enhance biological efficacy.

Mechanism Studies

Further biochemical studies are necessary to elucidate the precise mechanisms by which 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate interacts with its targets. Initial findings suggest that the compound may act by:

- Binding to specific enzymes or receptors

- Modulating signaling pathways associated with cell growth and survival

Comparison with Similar Compounds

Key Structural Observations :

- Unlike ML221’s 4-nitrobenzoate , the 3,5-dimethylbenzoate in the target compound may enhance lipophilicity and membrane permeability but reduce electrophilic reactivity .

Functional and Pharmacological Comparisons

Activity Against GPCRs

- ML221 : Demonstrates potent APJ antagonism (IC₅₀: 0.70 μM in cAMP assays) with >37-fold selectivity over AT1 and minimal off-target binding to κ-opioid and benzodiazepine receptors .

- Target Compound: No direct activity data are available. However, the thiadiazole-thioether group in cephalosporins () correlates with antibacterial activity, hinting at possible enzymatic targets .

Q & A

Basic: What are the common synthetic pathways for preparing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.

- Step 2: Introduction of the thiadiazole moiety through nucleophilic substitution. For example, reacting a bromomethyl-substituted pyranone with 5-propionamido-1,3,4-thiadiazole-2-thiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Step 3: Esterification of the pyranone hydroxyl group with 3,5-dimethylbenzoyl chloride using DMAP as a catalyst .

Key Considerations: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS are critical for confirming structural integrity.

Basic: How can spectroscopic techniques (NMR, IR, HPLC) be applied to characterize this compound?

Answer:

- ¹H/¹³C NMR: Identify protons on the pyran ring (δ 6.0–7.0 ppm for aromatic protons), thiadiazole (δ 2.5–3.5 ppm for methylene groups), and benzoate ester (δ 2.3 ppm for dimethyl groups) .

- IR: Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

- HPLC: Assess purity (>95%) using a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve the yield of the thiadiazole coupling step?

Answer:

- Solvent Selection: DMF or DMSO enhances nucleophilicity of the thiol group compared to THF .

- Temperature: Reactions at 80°C reduce side products (e.g., disulfide formation) versus room temperature .

- Catalysis: Adding catalytic KI (10 mol%) accelerates the SN2 mechanism .

- Workflow: Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1). Post-reaction, precipitate the product in ice-water to remove unreacted thiadiazole .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Answer:

- Standardized Assays: Re-evaluate activity using CLSI/MIC protocols for antimicrobial testing and COX-2 inhibition assays for anti-inflammatory activity to ensure consistency .

- Structural Analog Comparison: Compare with analogs (e.g., thiazole vs. thiadiazole derivatives) to isolate substituent effects. For example, the propionamido group may enhance membrane permeability, altering bioactivity .

- Computational Modeling: Perform molecular docking (e.g., with PDB: 3LD6 for antifungal targets) to predict binding affinities and rationalize discrepancies .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies:

- Acidic (pH 2): Ester hydrolysis dominates, forming 3,5-dimethylbenzoic acid (confirmed by HPLC).

- Basic (pH 10): Thiadiazole ring degradation occurs, detected via UV-Vis at 280 nm .

- Thermal Stability: Store at –20°C in anhydrous DMSO; decomposition >60°C (TGA analysis shows 5% weight loss at 150°C) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

- Modify Substituents:

- Replace the 3,5-dimethylbenzoate with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic targets .

- Vary the propionamido chain length to optimize lipophilicity (logP calculations via ChemDraw).

- Biological Testing: Screen analogs against Gram-negative (e.g., E. coli) vs. Gram-positive (S. aureus) bacteria to assess spectrum breadth .

- Computational SAR: Use QSAR models to predict IC₅₀ values for COX-2 inhibition based on Hammett σ constants .

Advanced: What methodologies are recommended for analyzing metabolic pathways or degradation products?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Major pathways include oxidative dealkylation of the thiadiazole moiety .

- Forced Degradation: Expose to UV light (ICH Q1B guidelines) and identify photodegradants (e.g., sulfoxide formation) using high-resolution mass spectrometry .

Advanced: How can researchers address low solubility issues in biological assays?

Answer:

- Co-Solvent Systems: Use DMSO/PBS (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design: Synthesize phosphate esters of the benzoate group, which hydrolyze in vivo to the active form .

- Nanoformulation: Encapsulate in PLGA nanoparticles (200 nm size, PDI <0.2) for sustained release in cytotoxicity assays .

Basic: What are the critical steps for ensuring reproducibility in synthesis?

Answer:

- Stoichiometric Precision: Use freshly distilled DMF to avoid amine contaminants that deactivate catalysts .

- Reaction Monitoring: Employ in situ FTIR to track carbonyl group consumption during esterification .

- Crystallization: Recrystallize from ethanol/water (7:3) to obtain high-purity crystals (melting point 180–182°C) .

Advanced: How can contradictory computational vs. experimental binding affinity data be reconciled?

Answer:

- Docking Refinement: Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility, which static docking overlooks .

- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

- Solvent Effects: Include explicit water molecules in docking grids to improve electrostatic interaction predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.